2-Butylthiazole
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Overview
Description
2-Butylthiazole is an organic compound belonging to the thiazole family, characterized by a five-membered ring containing both sulfur and nitrogen atoms. This compound is known for its distinctive odor and is often used in flavor and fragrance industries. Its molecular formula is C₇H₁₁NS, and it has a molecular weight of 141.23 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Butylthiazole can be synthesized through various methods. One common approach involves the reaction of butylamine with carbon disulfide and bromine, followed by cyclization. The reaction conditions typically require a solvent such as ethanol and a catalyst like hydrochloric acid to facilitate the cyclization process .
Industrial Production Methods
In industrial settings, this compound is produced using a similar synthetic route but on a larger scale. The process involves continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems helps in maintaining consistent reaction conditions, leading to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-Butylthiazole undergoes various chemical reactions, including:
Oxidation: This reaction typically involves reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Common reducing agents such as lithium aluminum hydride can be used to reduce this compound to its corresponding thiazolidine derivative.
Substitution: Electrophilic substitution reactions can occur at the carbon atoms adjacent to the nitrogen and sulfur atoms in the thiazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or alcoholic solutions.
Reduction: Lithium aluminum hydride; usually performed in anhydrous ether or tetrahydrofuran.
Substitution: Bromine, chlorine; reactions are often conducted in the presence of a Lewis acid catalyst like aluminum chloride.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiazolidine derivatives.
Substitution: Halogenated thiazoles.
Scientific Research Applications
2-Butylthiazole has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex thiazole derivatives.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its role in drug development, particularly in designing molecules with anti-inflammatory and anticancer activities.
Industry: Utilized in the flavor and fragrance industry due to its distinctive odor, often found in food products and perfumes
Mechanism of Action
The mechanism of action of 2-Butylthiazole involves its interaction with various molecular targets. In biological systems, it can bind to enzymes and receptors, modulating their activity. For instance, it has been shown to inhibit certain bacterial enzymes, leading to antimicrobial effects. The aromaticity of the thiazole ring allows it to participate in π-π interactions with aromatic amino acids in proteins, enhancing its binding affinity .
Comparison with Similar Compounds
Similar Compounds
- 2-Isobutylthiazole
- 2-Sec-butylthiazole
- 2-Aminothiazole
- Benzothiazole
Uniqueness
2-Butylthiazole is unique due to its specific butyl side chain, which imparts distinct chemical and physical properties compared to other thiazole derivatives. This side chain influences its solubility, reactivity, and odor profile, making it particularly valuable in the flavor and fragrance industry .
Properties
CAS No. |
37645-61-7 |
---|---|
Molecular Formula |
C7H11NS |
Molecular Weight |
141.24 g/mol |
IUPAC Name |
2-butyl-1,3-thiazole |
InChI |
InChI=1S/C7H11NS/c1-2-3-4-7-8-5-6-9-7/h5-6H,2-4H2,1H3 |
InChI Key |
QOJMQILDLLFGEE-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=NC=CS1 |
Origin of Product |
United States |
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